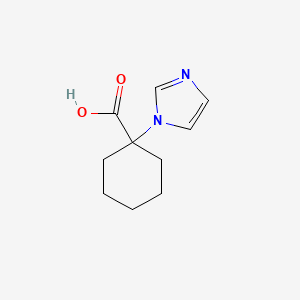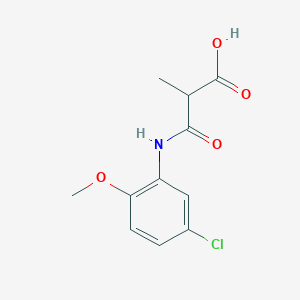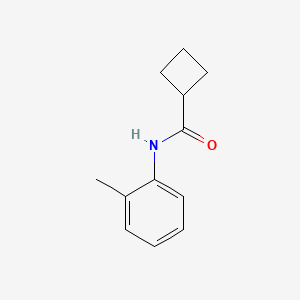
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid, also known as DMAPA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the amino acid, proline, and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer properties, and has been shown to induce apoptosis in cancer cells. This compound has also been found to have antiviral properties, and has been shown to inhibit the replication of the HIV virus. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. For example, this compound has been shown to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and has been found to inhibit the replication of the HIV virus. In addition, this compound has been shown to have anti-inflammatory properties, and has been found to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is that it is relatively easy to synthesize. In addition, this compound has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of 3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid. One area of research could be to further investigate its potential use as a chiral auxiliary in asymmetric synthesis. Another area of research could be to investigate its potential use as an anticancer or antiviral agent. In addition, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes involved in various biochemical pathways.
Synthesemethoden
3-(2,4-Dimethoxyanilino)-2-methyl-3-oxopropanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of proline with 2,4-dimethoxyaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(12(15)16)11(14)13-9-5-4-8(17-2)6-10(9)18-3/h4-7H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNAJYCZPQUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)




![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
